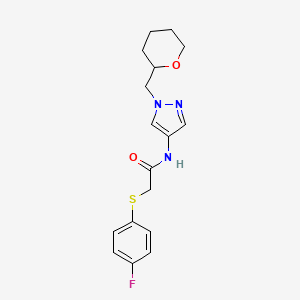
2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20FN3O2S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula: C18H23N3O2S
- Molecular Weight: 357.46 g/mol
The compound features a pyrazole ring, a tetrahydropyran moiety, and a fluorophenyl thioether, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the coupling of various precursors through methods such as nucleophilic substitution and condensation reactions. The detailed synthetic route can be found in supporting literature that discusses the optimization of reaction conditions and yields.
Antimicrobial Activity
Recent studies have shown that derivatives of the pyrazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and protein synthesis pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against β-coronaviruses. A study indicated that modifications to the pyrazole ring can enhance binding affinity to viral proteins, potentially inhibiting viral replication.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. For instance:
- CSNK2 Inhibition: The compound has been identified as a selective inhibitor of casein kinase 2 (CSNK2), which plays a crucial role in cellular signaling pathways.
- Antimicrobial Mechanisms: The thioether group is hypothesized to facilitate interactions with microbial enzymes, disrupting essential metabolic processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Pyrazole Derivatives: A clinical trial involving pyrazole derivatives showed promising results in treating infections resistant to standard antibiotics. The compound was administered in combination with existing therapies, leading to improved patient outcomes.
- Antiviral Efficacy Against Coronaviruses: Another study highlighted the potential use of pyrazole-based compounds in treating viral infections, showcasing their ability to reduce viral load significantly in infected cell lines.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-13-4-6-16(7-5-13)24-12-17(22)20-14-9-19-21(10-14)11-15-3-1-2-8-23-15/h4-7,9-10,15H,1-3,8,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNKILZKOFOXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














